molecular formula C12H13F2N3O2S B2715546 N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1170538-98-3

N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2715546
CAS RN: 1170538-98-3
M. Wt: 301.31
InChI Key: HDZLLYSGUZOKQT-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as DFP-10917, is a small molecule inhibitor of the protein known as heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is involved in the folding and stabilization of many different proteins, including those that are involved in cancer cell growth and survival. As a result, Hsp90 inhibitors like DFP-10917 have been investigated as potential anticancer agents.

Scientific Research Applications

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition :

    • Compounds including N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide have shown significant inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This suggests potential applications in medicinal chemistry for developing novel inhibitors of these enzymes with potential therapeutic implications (Ozmen Ozgun et al., 2019).
  • Cytotoxicity Studies :

    • Research indicates that sulfonamides, including the mentioned compound, possess cytotoxic activities on tumor and non-tumor cell lines. This highlights their potential for further investigations as anticancer agents, especially considering their selective cytotoxicity (Kucukoglu et al., 2016).
  • Pharmacological Evaluation as Multi-Target Agents :

    • Novel compounds of this category have been evaluated for their inhibitory profiles against human carbonic anhydrase I and II and acetylcholinesterase enzymes. Their significant inhibitory action at nanomolar levels suggests their potential as promising inhibitors for these enzymes (Yamali et al., 2020).
  • Antimicrobial Activity :

    • Sulfonamide derivatives, such as the one mentioned, have exhibited significant antibacterial activities against various bacterial strains. This implies their potential application in developing new antimicrobial agents (Mohamed, 2007).
  • Inhibition of Human Erythrocyte Carbonic Anhydrase Isozymes :

    • The compound and its derivatives have shown inhibitory effects on human erythrocyte carbonic anhydrase isozymes I and II. This is significant for the development of therapeutic agents targeting these isozymes (Büyükkıdan et al., 2017).
  • Synthesis and Evaluation of Cyclooxygenase-2 Inhibitors :

    • Sulfonamide-containing 1,5-diarylpyrazole derivatives, including the compound , have been explored for their role in blocking cyclooxygenase-2, an enzyme important in inflammation and pain. This research contributes to the development of novel anti-inflammatory drugs (Penning et al., 1997).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O2S/c1-8-12(7-17(2)16-8)20(18,19)15-6-9-10(13)4-3-5-11(9)14/h3-5,7,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZLLYSGUZOKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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